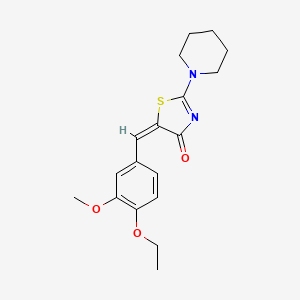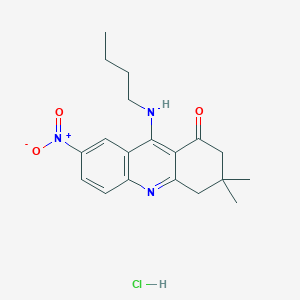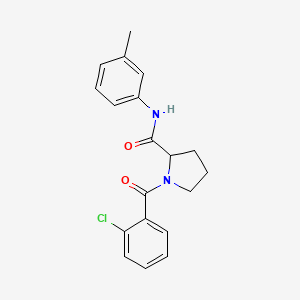![molecular formula C19H22N2O3 B6103866 4-[(2,2-dimethylpropanoyl)amino]-N-(5-hydroxy-2-methylphenyl)benzamide](/img/structure/B6103866.png)
4-[(2,2-dimethylpropanoyl)amino]-N-(5-hydroxy-2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,2-dimethylpropanoyl)amino]-N-(5-hydroxy-2-methylphenyl)benzamide, also known as DMAPB, is a synthetic compound that has been shown to have anti-inflammatory and anti-cancer properties. DMAPB is a member of the N-(substituted phenyl) benzamide family, which has been extensively studied for their anti-inflammatory and anti-cancer activities.
Mecanismo De Acción
The exact mechanism of action of 4-[(2,2-dimethylpropanoyl)amino]-N-(5-hydroxy-2-methylphenyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-cancer effects by modulating the activity of a protein called NF-κB, which is involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro. In one study, this compound was found to induce cell cycle arrest and apoptosis in cancer cells. In another study, this compound was shown to inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS) in cells, which are molecules that can cause oxidative damage to cells and contribute to the development of diseases such as cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(2,2-dimethylpropanoyl)amino]-N-(5-hydroxy-2-methylphenyl)benzamide in lab experiments is its specificity for NF-κB, which makes it a useful tool for studying the role of NF-κB in various biological processes. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer to cells in culture.
Direcciones Futuras
There are several future directions for the study of 4-[(2,2-dimethylpropanoyl)amino]-N-(5-hydroxy-2-methylphenyl)benzamide. One potential direction is the development of more efficient synthesis methods for this compound, which could increase the yield and purity of the compound. Another direction is the investigation of the therapeutic potential of this compound in animal models of inflammation and cancer. Additionally, the mechanism of action of this compound could be further elucidated to better understand how it exerts its anti-inflammatory and anti-cancer effects.
Métodos De Síntesis
4-[(2,2-dimethylpropanoyl)amino]-N-(5-hydroxy-2-methylphenyl)benzamide can be synthesized using a multi-step process involving the reaction of 5-hydroxy-2-methylbenzoic acid with 2,2-dimethylpropanoyl chloride, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product is then purified using column chromatography. The yield of this compound using this method has been reported to be around 50%.
Aplicaciones Científicas De Investigación
4-[(2,2-dimethylpropanoyl)amino]-N-(5-hydroxy-2-methylphenyl)benzamide has been shown to have anti-inflammatory and anti-cancer properties in several scientific studies. In one study, this compound was found to inhibit the expression of inflammatory cytokines in macrophages, which are immune cells that play a crucial role in the inflammatory response. In another study, this compound was shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.
Propiedades
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-(5-hydroxy-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12-5-10-15(22)11-16(12)21-17(23)13-6-8-14(9-7-13)20-18(24)19(2,3)4/h5-11,22H,1-4H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLCZWUYIQCROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6103788.png)
![N-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6103795.png)
![N'-benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6103799.png)
![3-{1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6103801.png)



![3-phenyl-7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6103824.png)
![N,N-diethyl-2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6103826.png)
![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B6103832.png)
![2-[(benzylthio)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B6103835.png)
![(4-chloro-2-methylphenyl){1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6103848.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(2-phenylethyl)morpholine](/img/structure/B6103858.png)
![(3-chlorobenzyl){[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6103863.png)